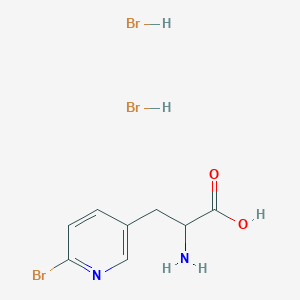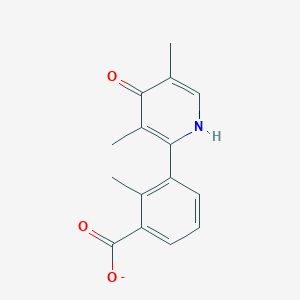
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyridine ring, as well as a methylbenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate typically involves the reaction of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid or its derivatives. One common method involves the esterification of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Hydroxy-3,5-dimethylpyridine: A precursor in the synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate.
2-Methylbenzoic acid: Another precursor used in the esterification process.
3,5-Dimethylpyridine: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the combination of its hydroxy-substituted pyridine ring and methylbenzoate moiety
属性
分子式 |
C15H14NO3- |
|---|---|
分子量 |
256.28 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)-2-methylbenzoate |
InChI |
InChI=1S/C15H15NO3/c1-8-7-16-13(10(3)14(8)17)11-5-4-6-12(9(11)2)15(18)19/h4-7H,1-3H3,(H,16,17)(H,18,19)/p-1 |
InChI 键 |
GZOBYIWJDBIJIG-UHFFFAOYSA-M |
规范 SMILES |
CC1=CNC(=C(C1=O)C)C2=C(C(=CC=C2)C(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
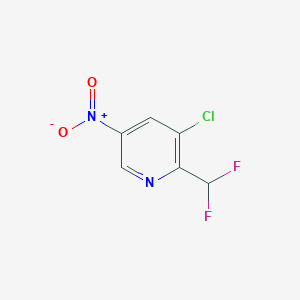
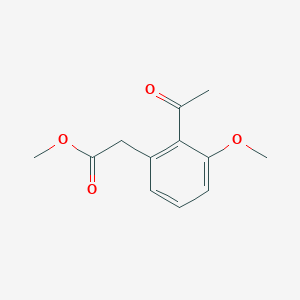


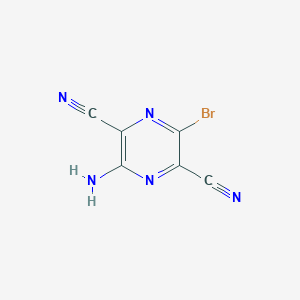
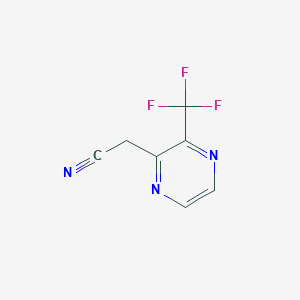

![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
